Cas no 1261784-08-0 (4-Hydroxyquinoline-8-acetonitrile)

4-Hydroxyquinoline-8-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxyquinoline-8-acetonitrile
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- Inchi: 1S/C11H8N2O/c12-6-4-8-2-1-3-9-10(14)5-7-13-11(8)9/h1-3,5,7H,4H2,(H,13,14)
- InChI Key: CINAEFJXKZNBEL-UHFFFAOYSA-N
- SMILES: O=C1C=CNC2C(CC#N)=CC=CC=21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 313
- Topological Polar Surface Area: 52.9
- XLogP3: 1.2
4-Hydroxyquinoline-8-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189000636-250mg |
4-Hydroxyquinoline-8-acetonitrile |
1261784-08-0 | 98% | 250mg |
823.22 USD | 2021-06-01 | |
Alichem | A189000636-1g |
4-Hydroxyquinoline-8-acetonitrile |
1261784-08-0 | 98% | 1g |
2,039.90 USD | 2021-06-01 | |
Alichem | A189000636-500mg |
4-Hydroxyquinoline-8-acetonitrile |
1261784-08-0 | 98% | 500mg |
1,066.68 USD | 2021-06-01 |
4-Hydroxyquinoline-8-acetonitrile Related Literature
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
Additional information on 4-Hydroxyquinoline-8-acetonitrile
Research Brief on 4-Hydroxyquinoline-8-acetonitrile (CAS: 1261784-08-0) in Chemical Biology and Pharmaceutical Applications
4-Hydroxyquinoline-8-acetonitrile (CAS: 1261784-08-0) is a quinoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. Quinoline scaffolds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has been explored for its potential as a building block in the synthesis of novel therapeutic agents and as a probe in chemical biology studies.
Recent studies have focused on the synthesis and optimization of 4-Hydroxyquinoline-8-acetonitrile to enhance its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of kinase inhibitors, which are critical in targeting cancer signaling pathways. The study highlighted the compound's ability to selectively inhibit specific kinases, thereby reducing off-target effects commonly associated with traditional kinase inhibitors.
In addition to its role in kinase inhibition, 4-Hydroxyquinoline-8-acetonitrile has shown promise in antimicrobial applications. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes.
Another area of interest is the compound's potential in neurodegenerative disease research. A 2023 preprint on bioRxiv explored its neuroprotective effects in models of Alzheimer's disease, suggesting that 4-Hydroxyquinoline-8-acetonitrile may mitigate oxidative stress and amyloid-beta aggregation. While these findings are preliminary, they open new avenues for the development of quinoline-based neurotherapeutics.
The synthetic versatility of 4-Hydroxyquinoline-8-acetonitrile has also been a focal point of recent research. Advances in green chemistry have enabled more efficient and sustainable synthesis routes, as detailed in a 2023 ACS Sustainable Chemistry & Engineering publication. These methods reduce the environmental impact of production while maintaining high yields and purity, which is crucial for scaling up pharmaceutical applications.
Despite these promising developments, challenges remain in the clinical translation of 4-Hydroxyquinoline-8-acetonitrile-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's multifunctional properties and adaptability in drug design make it a valuable candidate for future research and development.
In conclusion, 4-Hydroxyquinoline-8-acetonitrile (CAS: 1261784-08-0) represents a compelling case study in the intersection of chemical biology and pharmaceutical innovation. Its diverse applications—from kinase inhibition to antimicrobial activity and neuroprotection—highlight its potential as a cornerstone in the development of next-generation therapeutics. Continued research and optimization will be essential to unlock its full clinical potential.
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